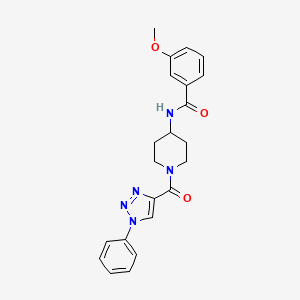

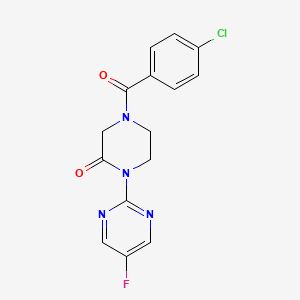

3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves the use of heterocyclic groups . The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by the presence of a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Chemical Reactions Analysis

Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have been targeted for the development of a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are largely determined by their molecular structure. The presence of the triazole ring, which contains two carbon and three nitrogen atoms, imparts unique properties to these compounds .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition for Alzheimer’s Disease

Compounds structurally related to benzamides and triazoles have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, an enzyme target for Alzheimer’s disease treatment. For instance, a study on a benzisoxazole derivative demonstrated its high affinity as a reversible inhibitor of acetylcholinesterase, although with limitations in vivo due to uniform brain distribution rather than targeted enzyme inhibition (Brown-Proctor et al., 1999).

Antimicrobial Activities

New triazole derivatives have been synthesized and found to possess antimicrobial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents. A specific study synthesized various triazole derivatives and screened them for their effectiveness against different microorganisms, finding several compounds with good or moderate activities (Bektaş et al., 2007).

Serotonin Receptor Agonism for Gastrointestinal Motility

Research into benzamide derivatives bearing a piperidinyl group has explored their role as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in enhancing gastrointestinal motility, indicating potential for the treatment of gastrointestinal disorders. A particular study synthesized benzamide derivatives and assessed their pharmacological profiles, finding several compounds with favorable effects on gastrointestinal motility (Sonda et al., 2003).

Conformational and Molecular Docking Studies as EGFR Inhibitors

Triazole and benzimidazole derivatives have been studied for their anti-cancer properties through conformational analyses and molecular docking studies. These compounds have shown binding affinity to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. For example, detailed studies on the mechanism behind the anti-cancer properties of specific triazole and benzimidazole derivatives have been conducted, revealing their potential as EGFR inhibitors (Karayel, 2021).

Wirkmechanismus

Target of Action

It’s known that compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , and they have shown inhibitory activity against enzymes such as carbonic anhydrase-II .

Mode of Action

It’s known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that compounds containing the 1,2,3-triazole moiety have shown promising results in various biological activities .

Safety and Hazards

While specific safety and hazard data for “3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” may not be readily available, it’s important to note that all chemicals should be handled with appropriate safety precautions. In general, triazole compounds are used in medicinal chemistry due to their safety profile and excellent therapeutic index .

Zukünftige Richtungen

The future directions in the research of triazole compounds like “3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Eigenschaften

IUPAC Name |

3-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-19-9-5-6-16(14-19)21(28)23-17-10-12-26(13-11-17)22(29)20-15-27(25-24-20)18-7-3-2-4-8-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTCMEAUYRAAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2940227.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)